molecular formula C13H10ClN3O4 B4030959 2-(4-chlorophenoxy)-N-(5-nitropyridin-2-yl)acetamide

2-(4-chlorophenoxy)-N-(5-nitropyridin-2-yl)acetamide

Cat. No.: B4030959
M. Wt: 307.69 g/mol
InChI Key: GTAUYDVFTVQZRT-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(5-nitropyridin-2-yl)acetamide is an organic compound that features a chlorophenoxy group and a nitropyridinyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(5-nitropyridin-2-yl)acetamide typically involves the following steps:

    Preparation of 4-chlorophenol: This can be achieved through the chlorination of phenol.

    Formation of 4-chlorophenoxyacetic acid: This involves the reaction of 4-chlorophenol with chloroacetic acid under basic conditions.

    Synthesis of 5-nitropyridin-2-amine: This can be prepared by nitration of 2-aminopyridine.

    Coupling Reaction: The final step involves the coupling of 4-chlorophenoxyacetic acid with 5-nitropyridin-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(5-nitropyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: 2-(4-aminophenoxy)-N-(5-nitropyridin-2-yl)acetamide.

    Substitution: Various substituted phenoxyacetamides.

    Hydrolysis: 4-chlorophenoxyacetic acid and 5-nitropyridin-2-amine.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(5-nitropyridin-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(5-nitropyridin-2-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The chlorophenoxy group may also play a role in binding to specific receptors or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromophenoxy)-N-(5-nitropyridin-2-yl)acetamide: Similar structure but with a bromine atom instead of chlorine.

    2-(4-chlorophenoxy)-N-(5-aminopyridin-2-yl)acetamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

2-(4-chlorophenoxy)-N-(5-nitropyridin-2-yl)acetamide is unique due to the presence of both a chlorophenoxy and a nitropyridinyl group, which can confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(5-nitropyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O4/c14-9-1-4-11(5-2-9)21-8-13(18)16-12-6-3-10(7-15-12)17(19)20/h1-7H,8H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAUYDVFTVQZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=NC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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